1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)-
Description
1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- (CAS: 485831-34-3), is a trisubstituted derivative of 1,4-phenylenediamine. Its structure features a benzene ring with two amine groups at the 1 and 4 positions. The N1 amine is substituted with two 1-methylpropyl (sec-butyl) groups, while the N4 amine carries one 1-methylpropyl group. This configuration confers unique physicochemical properties, such as increased lipophilicity (predicted XLogP3 > 4.5) and a molecular weight of 220.35 g/mol, making it suitable for applications in fuel additives, polymer stabilizers, and dye intermediates .
The compound is synthesized via alkylation of 1,4-phenylenediamine with 1-bromo-2-methylpropane or similar reagents, often under catalytic conditions to achieve selective substitution . Its antioxidant properties arise from the ability of the amine groups to scavenge free radicals, a characteristic shared with other alkylated phenylenediamine derivatives .
Properties
IUPAC Name |
1-N,4-N,4-N-tri(butan-2-yl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2/c1-7-14(4)19-17-10-12-18(13-11-17)20(15(5)8-2)16(6)9-3/h10-16,19H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPXMZPICHZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)N(C(C)CC)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867072 | |
| Record name | 1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64381-97-1 | |
| Record name | N1,N1,N4-Tris(1-methylpropyl)-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64381-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064381971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N'-tris(1-methylpropyl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- typically involves the alkylation of 1,4-benzenediamine with 1-methylpropyl halides under basic conditions. The reaction can be carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role in catalysis or inhibition of biological processes.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects : Increasing alkyl chain length (e.g., from ethyl to sec-butyl) enhances lipophilicity and antioxidant efficacy in fuel systems. For instance, N,N′-Di-sec-butyl-p-phenylenediamine (XLogP3 = 4.5) outperforms smaller analogs like N-(1-methylpropyl)-1,4-benzenediamine (XLogP3 = 3.2) in stabilizing hydrocarbons .
- Steric Hindrance : The trisubstituted target compound balances reactivity and steric bulk, enabling selective interactions in polymer matrices, whereas tetrasubstituted derivatives (e.g., 4210-90-6) are tailored for dye applications due to extended conjugation .
- Salt Formation : Sulfate salts (e.g., 6283-63-2) improve water solubility, shifting applications toward electrochemical sensors or pharmaceuticals .
Biological Activity
Overview
1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)-, also known as N,N,N'-tris(1-methylpropyl)benzene-1,4-diamine, is an organic compound characterized by its unique structure featuring three 1-methylpropyl groups attached to the nitrogen atoms of a benzene ring with two amino groups. This compound has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.
- Molecular Formula : C₁₈H₃₂N₂
- Molecular Weight : 276.46 g/mol
- Density : 0.932 g/cm³
- Boiling Point : 389.3 °C at 760 mmHg
- Flash Point : 121.1 °C
The biological activity of 1,4-benzenediamine derivatives often involves interactions with enzymes and receptors, where the amino groups can form hydrogen bonds and participate in nucleophilic attacks. The alkyl substituents influence the compound's solubility and reactivity, which are crucial for its biological effects.
Antioxidant Activity
Research has indicated that certain derivatives of 1,4-benzenediamine possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The mechanism typically involves the donation of electrons from the amino groups to neutralize reactive oxygen species (ROS).
Antimicrobial Activity
Studies have shown that 1,4-benzenediamine derivatives exhibit antimicrobial properties against various bacterial strains. The effectiveness is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Cytotoxicity
Investigations into the cytotoxic effects of this compound reveal that it can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and the generation of ROS, leading to cell death.
Study 1: Antioxidant Properties
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of several benzenediamine derivatives, including N,N,N'-tris(1-methylpropyl)benzene-1,4-diamine. Results showed a significant reduction in lipid peroxidation levels in vitro, indicating strong antioxidant activity.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N,N,N'-tris(1-methylpropyl)benzene-1,4-diamine | 25 | Electron donation |
| Control (Vitamin C) | 30 | Electron donation |
Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy published in Microbial Drug Resistance, N,N,N'-tris(1-methylpropyl)benzene-1,4-diamine was tested against E. coli and S. aureus. The compound showed an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both strains.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 50 | 15 |
| S. aureus | 50 | 14 |
Study 3: Cytotoxicity in Cancer Cells
A research article in Cancer Letters explored the cytotoxic effects of various benzenediamine derivatives on human breast cancer cells (MCF-7). The study found that N,N,N'-tris(1-methylpropyl)benzene-1,4-diamine induced apoptosis at concentrations above 20 µM.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 60 |
| 50 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
